Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ringThe presence of the thiazole ring, known for its diverse biological activities, and the pyrazine ring, which is a common scaffold in many bioactive molecules, makes this compound a promising candidate for further research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the formation of the thiazole and pyrazine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. The use of automated systems can further enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrazine ring can enhance the binding affinity and specificity of the compound towards its targets. These interactions result in the modulation of cellular processes, such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial properties.
Pyrazine-2-carboxylic acid: Used in the synthesis of various bioactive molecules.
Thiazole derivatives: Exhibit a wide range of biological activities, including antioxidant, analgesic, and antiviral effects.
Uniqueness
Methyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to the combination of the thiazole and pyrazine rings in a single molecule. This structural feature enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N4O2S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
methyl 5-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H8N4O2S/c1-15-8(14)6-3-11-5(2-12-6)7-4-13-9(10)16-7/h2-4H,1H3,(H2,10,13) |
InChI Key |
HQKLOLHKYXHAKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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